4-Tert-butyl-D9-phenol-2,3,5,6-D4
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Overview
Description
4-Tert-butyl-D9-phenol-2,3,5,6-D4 is a deuterium-labeled compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in scientific research due to its unique properties, particularly in studies involving isotopic labeling. The molecular formula of this compound is C10D13HO, and it has a molecular weight of 163.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-D9-phenol-2,3,5,6-D4 typically involves the deuteration of 4-tert-butylphenol. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the phenol ring .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient deuteration. The product is then purified through distillation or recrystallization to achieve the desired isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-D9-phenol-2,3,5,6-D4 undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The tert-butyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Corresponding alcohols and reduced phenolic compounds.
Substitution: Substituted phenols with various functional groups.
Scientific Research Applications
4-Tert-butyl-D9-phenol-2,3,5,6-D4 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of phenolic compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of phenolic drugs.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-D9-phenol-2,3,5,6-D4 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect. This effect can lead to differences in the behavior of the compound compared to its non-deuterated counterpart. The phenolic group can interact with enzymes and receptors, influencing biological processes and pathways .
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylphenol: The non-deuterated version of the compound.
2,4,6-Tri-tert-butylphenol: A similar compound with additional tert-butyl groups.
2,6-Di-tert-butyl-4-methylphenol: Another phenolic compound with tert-butyl and methyl groups.
Uniqueness
4-Tert-butyl-D9-phenol-2,3,5,6-D4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the study of isotopic effects and the tracing of metabolic pathways with high precision. This compound’s stability and isotopic enrichment make it a valuable tool in various scientific fields .
Properties
Molecular Formula |
C10H14O |
---|---|
Molecular Weight |
163.30 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol |
InChI |
InChI=1S/C10H14O/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D |
InChI Key |
QHPQWRBYOIRBIT-JPLVHWSDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H])O)[2H] |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)O |
Origin of Product |
United States |
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